molecular formula C20H13ClN2OS2 B4957067 N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide

N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide

Cat. No. B4957067
M. Wt: 396.9 g/mol
InChI Key: FZVVTTZCBZUXOT-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide, also known as CCT018159, is a small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of thiazole compounds and has been extensively studied for its potential applications in various fields.

Mechanism of Action

N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide acts as a selective inhibitor of the JNK pathway by binding to the ATP-binding site of JNK. The JNK pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis, and its dysregulation is associated with various diseases, including cancer and neurodegenerative diseases. By inhibiting the JNK pathway, N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide can induce cell cycle arrest and apoptosis in cancer cells and protect neurons from inflammation-induced damage.
Biochemical and Physiological Effects:
N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of JNK activity, the induction of cell cycle arrest and apoptosis, and the inhibition of pro-inflammatory cytokine and chemokine production. In cancer cells, N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide can induce cell cycle arrest at the G2/M phase and apoptosis by activating the mitochondrial pathway. In neurons, N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide can protect against inflammation-induced damage by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the JNK pathway, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its neuroprotective effects. However, there are also some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide, including the development of more potent and selective JNK inhibitors, the investigation of its potential applications in other diseases, such as diabetes and cardiovascular diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the combination of N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide, also known as N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide, is a small molecule inhibitor that has shown promising results in scientific research. Its potential applications in cancer research, neurodegenerative diseases, and inflammation make it a promising candidate for further investigation. However, more research is needed to optimize its pharmacokinetic properties and evaluate its potential toxicity before it can be used in clinical settings.

Synthesis Methods

The synthesis of N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide involves several steps, including the condensation of 4-chlorobenzaldehyde and thiourea to form 4-chlorophenyl-2-aminothiazole, which is then reacted with phenyl isothiocyanate to obtain N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide. The synthesis process has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide has shown promising results as a potential inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. In neurodegenerative diseases, N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes. In inflammation, N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS2/c21-15-10-8-14(9-11-15)18-17(13-5-2-1-3-6-13)22-20(26-18)23-19(24)16-7-4-12-25-16/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVVTTZCBZUXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide

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